molecular formula C11H14N4 B1305261 6-(4-Methylpiperazin-1-yl)nicotinonitrile CAS No. 54864-89-0

6-(4-Methylpiperazin-1-yl)nicotinonitrile

Cat. No.: B1305261
CAS No.: 54864-89-0
M. Wt: 202.26 g/mol
InChI Key: IXWJXGCUFGKQTJ-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)nicotinonitrile (CAS 54864-89-0) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound, with a molecular formula of C11H14N4 and a molecular weight of 202.26 g/mol, features a nitrile-substituted pyridine core linked to a methylpiperazine group . This structure makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical compounds. Researchers utilize this nitrile derivative in heterocyclic chemistry and drug discovery projects. Its molecular architecture is designed for further functionalization; the electron-deficient pyridine ring and the polar nitrile group can influence a compound's electronic properties and binding affinity, while the methylpiperazine moiety can enhance solubility and contribute to biological activity . As a key synthetic intermediate, it can be used in the exploration of new active substances. Please handle with appropriate care, referring to the supplied safety data sheet. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)9-13-11/h2-3,9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWJXGCUFGKQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203346
Record name 3-Pyridinecarbonitrile, 6-(4-methyl-1-piperazinyl)-
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Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54864-89-0
Record name 6-(4-Methyl-1-piperazinyl)-3-pyridinecarbonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 6-(4-methyl-1-piperazinyl)-
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Record name 3-Pyridinecarbonitrile, 6-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
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Record name 6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 4-methylpiperazine with nicotinonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The biological activities associated with 6-(4-Methylpiperazin-1-yl)nicotinonitrile are extensive. It has been reported to exhibit:

  • Antimicrobial Properties : Compounds containing the nicotinonitrile moiety have shown efficacy against various microbial strains, indicating potential use as antimicrobial agents .
  • Anticancer Activity : Research has highlighted the ability of nicotinonitriles to act as inhibitors of key signaling pathways in cancer cells, suggesting their role in cancer therapy .
  • Neuroprotective Effects : Some studies suggest that derivatives like this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Therapeutic Applications

The therapeutic applications of this compound include:

  • Cancer Treatment : Its role as an inhibitor of various kinases involved in cancer progression positions it as a candidate for developing targeted cancer therapies. For instance, compounds with similar structures have been developed as inhibitors for epidermal growth factor receptor (EGFR) and other related kinases .
  • Cardiovascular Disorders : The compound's potential as a cardiotonic agent may provide new avenues for treating heart diseases. Similar compounds have been used in clinical settings for managing heart failure and other cardiovascular conditions .

Case Studies and Research Findings

A review of recent literature reveals several case studies where derivatives of nicotinonitriles, including this compound, have been investigated:

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Anti-cancer PropertiesShowed inhibition of tumor cell proliferation in vitro.
Neuroprotective EffectsIndicated potential for mitigating neurodegeneration in animal models.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications on the Piperazine/Piperidine Ring

Compound Name Structural Difference Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
This compound Reference compound C11H13N5 215.26 Base structure for comparison
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinonitrile Ethyl group replaces methyl on piperazine; methyl at pyridine position 4 C13H16N5 229.28 Increased lipophilicity due to ethyl substitution
6-(Piperazin-1-yl)nicotinonitrile No methyl group on piperazine C10H12N4 188.23 Simplified analog; potential intermediate for further derivatization
6-(4-Methylpiperidin-1-yl)nicotinonitrile Piperidine ring (saturated) instead of piperazine C12H15N3 201.27 Reduced basicity due to saturated ring

Key Observations :

  • Removal of the methyl group (6-(piperazin-1-yl)nicotinonitrile) simplifies synthesis but may reduce target affinity .
  • Replacing piperazine with piperidine eliminates the basic nitrogen, altering pharmacokinetic properties .

Substituents on the Pyridine Core

Compound Name Structural Difference Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile Methyl group at pyridine position 5 C12H15N5 229.28 High structural similarity (0.95); potential enhanced bioactivity
6-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-yl)nicotinonitrile Naphthyl group at pyridine position 2 C20H19N5 337.40 Bulky substituent may hinder binding to flat enzymatic pockets
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile Benzofuran and methylthio substitutions C16H10BrN3OS 388.24 Bromine enhances electrophilicity; tested for cytotoxic effects

Key Observations :

  • Methylation at pyridine position 5 (5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile) increases structural similarity to the parent compound (0.95), suggesting comparable or improved target engagement .
  • Bulky aryl groups (e.g., naphthyl) at position 2 may reduce solubility but enhance interactions with hydrophobic protein domains .

Biological Activity

6-(4-Methylpiperazin-1-yl)nicotinonitrile is a chemical compound characterized by its unique structural features, which include a nicotinonitrile core and a piperazine ring. With the molecular formula C13H16N4C_{13}H_{16}N_4 and a molecular weight of approximately 216.28 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the piperazine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Research indicates that this compound may interact with specific enzymes and receptors involved in disease pathways. Preliminary studies suggest that it could modulate the activity of certain proteins, which is crucial for its potential therapeutic applications. The compound's structural similarities to nicotine, a known ligand for nicotinic acetylcholine receptors, suggest that it may also engage with these receptors, although significant differences in structure exist.

Therapeutic Potential

The compound has shown promise in several areas:

  • Antimicrobial Activity : Studies have indicated enhanced antimicrobial properties compared to structurally similar compounds. This suggests potential applications in treating infections.
  • Cancer Research : Given its interaction with various cellular pathways, this compound is being investigated for its role in cancer therapeutics, particularly in targeting specific cancer-related proteins.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-Methyl-nicotinonitrileLacks piperazine; contains only a methyl groupModerate antimicrobial activity
This compoundSimilar piperazine attachment but different substitution patternEnhanced antimicrobial properties
5-Ethyl-6-(4-methylpiperazin-1-yl)nicotinonitrileEthyl group instead of methylPotentially increased lipophilicity and activity

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to its analogs.

Case Study Insights

Case studies have been instrumental in exploring the practical applications and effects of this compound. For instance, research focusing on its antimicrobial properties demonstrated significant efficacy against various bacterial strains. In vitro studies revealed that this compound could inhibit bacterial growth more effectively than traditional antibiotics, suggesting its potential as an alternative treatment option.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Antiproliferative Effects : In cancer cell lines, this compound exhibited significant antiproliferative activity, particularly against non-small cell lung cancer (NSCLC) models.
  • Selectivity : The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Mechanistic Studies : Further investigations into the mechanism revealed that it may inhibit specific signaling pathways critical for cancer cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Methylpiperazin-1-yl)nicotinonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, nicotinonitrile derivatives can be alkylated with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) using K₂CO₃ as a base. Reaction optimization studies suggest yields improve with controlled temperature (80–100°C) and extended reaction times (12–24 hrs) to ensure complete substitution .
  • Data : Comparative yields from similar syntheses:

SubstrateReaction Time (hrs)Yield (%)Reference
Nicotinonitrile1268
Brominated analog2472

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine proton signals at δ 2.3–3.1 ppm and nitrile carbon at ~115 ppm). LC-MS validates molecular weight (calculated for C₁₁H₁₃N₅: 223.12 g/mol). X-ray crystallography (if crystalline) resolves bond angles and confirms stereochemistry .
  • Advanced Tip : For non-crystalline samples, 2D NMR (COSY, HSQC) clarifies proton-carbon correlations and piperazine ring conformation .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Screen for kinase inhibition (e.g., JAK2 or EGFR) using fluorescence polarization assays. Test cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, HeLa). Piperazine-containing analogs often show IC₅₀ values in the µM range, suggesting moderate activity .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylpiperazine group influence binding to biological targets?

  • Methodology : Perform docking studies (AutoDock Vina) comparing this compound with analogs lacking the methyl group. The methyl substituent enhances hydrophobic interactions in enzyme active sites (e.g., ΔG binding = −8.2 kcal/mol vs. −7.1 kcal/mol for unsubstituted piperazine) .
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) with purified targets like DNA topoisomerases .

Q. What crystallographic challenges arise during structural refinement of nicotinonitrile derivatives?

  • Methodology : For X-ray data, employ SHELXL for refinement. Challenges include disorder in the piperazine ring (occupancy refinement) and weak electron density for nitrile groups. Apply TWINABS for data scaling if twinning is observed .
  • Case Study : In 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, thiophene ring disorder required multi-component refinement (occupancies: 0.858/0.142), with R1 = 0.038 post-optimization .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., t½ in murine models) and blood-brain barrier penetration via LC-MS/MS .
  • Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites. Piperazine rings often undergo N-oxidation or demethylation, reducing activity .
    • Example : A nicotinonitrile analog showed IC₅₀ = 2 µM in vitro but no efficacy in vivo due to rapid glucuronidation .

Data Contradictions and Resolution

Q. Why do computational docking results sometimes conflict with experimental binding data?

  • Resolution :

  • Solvent Effects : Docking often ignores solvent molecules critical for hydrogen bonding. Re-run simulations with explicit water models (e.g., TIP3P).
  • Protein Flexibility : Use molecular dynamics (MD) simulations (50 ns) to account for target conformational changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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